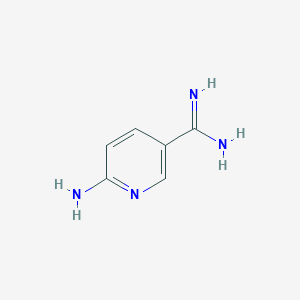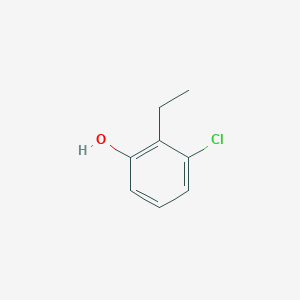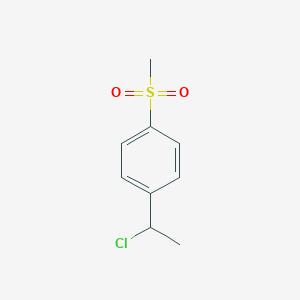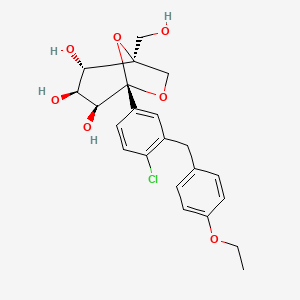![molecular formula C26H22O2S2 B13447302 Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide CAS No. 502485-21-4](/img/structure/B13447302.png)
Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide is an organic compound with the molecular formula C14H14O2S2. It is characterized by the presence of two methoxy-substituted biphenyl groups connected by a disulfide bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide typically involves the reaction of 4-methoxybiphenyl with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 4-methoxybiphenyl using sulfur dichloride (S2Cl2) or sulfur monochloride (SCl2) as the oxidizing agents . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide may involve large-scale oxidative coupling processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-methoxyphenyl) disulfide: Similar structure but with different substitution patterns.
Bis(4-aminophenyl) disulfide: Contains amino groups instead of methoxy groups.
Bis(4-cyanophenyl) disulfide: Contains cyano groups instead of methoxy groups.
Uniqueness
Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to other disulfide compounds .
Propiedades
Número CAS |
502485-21-4 |
|---|---|
Fórmula molecular |
C26H22O2S2 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
1-methoxy-2-[(2-methoxy-5-phenylphenyl)disulfanyl]-4-phenylbenzene |
InChI |
InChI=1S/C26H22O2S2/c1-27-23-15-13-21(19-9-5-3-6-10-19)17-25(23)29-30-26-18-22(14-16-24(26)28-2)20-11-7-4-8-12-20/h3-18H,1-2H3 |
Clave InChI |
ZWKDJUBCFDGBHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC=CC=C2)SSC3=C(C=CC(=C3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)

![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)



![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)



![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)

![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
